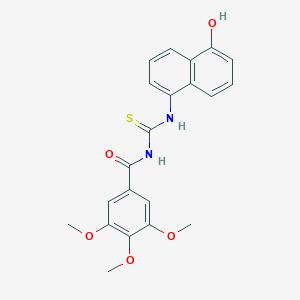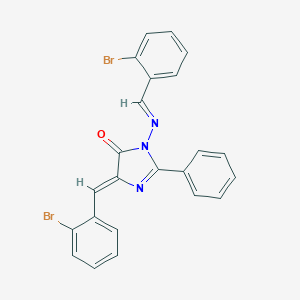
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide, also known as CMTM-8, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy.
作用機序
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves the inhibition of several signaling pathways that are involved in tumor growth and immune system modulation. The compound has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the growth and survival of cancer cells. N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. In addition, the compound has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to exhibit significant biochemical and physiological effects in preclinical studies. The compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells. In addition, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been shown to modulate the immune system by inhibiting the activity of regulatory T cells and promoting the activity of effector T cells. The compound has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its ability to inhibit tumor growth and modulate the immune system. The compound has been shown to exhibit significant antitumor activity and has been shown to be effective in preclinical studies. However, one of the limitations of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide is its low solubility in water, which can make it difficult to administer in vivo. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the study of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. One direction is to further investigate the mechanism of action of the compound and its effects on different signaling pathways. Another direction is to test the compound in clinical trials to determine its safety and efficacy in humans. In addition, the compound could be further modified to improve its solubility and bioavailability. Finally, the compound could be tested in combination with other drugs to determine its potential for use in combination therapy.
合成法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide involves a multi-step process that has been described in detail in several research papers. The synthesis starts with the reaction of 5-chloro-2,1,3-benzothiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then treated with a reducing agent to obtain the final product, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide. The purity of the compound is usually confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. The compound has been found to exhibit significant antitumor activity and has been shown to modulate the immune system, making it a promising candidate for cancer immunotherapy. Several research papers have reported the use of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. The compound has been shown to inhibit tumor growth by inducing apoptosis and inhibiting cell proliferation.
特性
製品名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide |
|---|---|
分子式 |
C15H12ClN3O3S |
分子量 |
349.8 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H12ClN3O3S/c1-21-9-5-8(6-10(7-9)22-2)15(20)17-13-11(16)3-4-12-14(13)19-23-18-12/h3-7H,1-2H3,(H,17,20) |
InChIキー |
HSBYJZRBOCQPFP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)
![2,3-dichloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B237169.png)
![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
![1-(Cyclopropylcarbonyl)-4-{[2-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B237175.png)
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)


![N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)